Fluoromethyl 2-pyridyl sulfone
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Overview
Description
Fluoromethyl 2-pyridyl sulfone is a versatile compound widely used in organic synthesis, particularly in the formation of carbonyl gem-difluoroolefins. This compound has garnered significant attention due to its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Fluoromethyl 2-pyridyl sulfone primarily targets carbonyl functionalities . It acts as a robust carbonyl gem-difluoroolefination reagent .
Mode of Action
The compound interacts with its targets through a process known as gem-difluoroolefination . This interaction results in the conversion of diverse carbonyl functionalities to gem-difluorovinyl motifs .
Biochemical Pathways
this compound affects several biochemical pathways, including gem-difluoroolefination, difluoroalkylation, and 2-pyridination . These transformations lead to the synthesis of various structurally diverse organofluorine compounds .
Pharmacokinetics
Its synthesis involves heating the reaction mixture to reflux for 4 to 10 hours with an oil bath between 120 and 130 °c , which may influence its bioavailability.
Result of Action
The action of this compound results in the production of a variety of bioactive molecules and functional material precursors . Its use leads to high efficacy and good functional group tolerance .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, the reaction involving this compound is carried out at temperatures between 120 and 130 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoromethyl 2-pyridyl sulfone can be synthesized through a two-step process:
Difluoromethylation of 2-mercaptopyridine: This step involves the reaction of 2-mercaptopyridine with difluorochloromethane or diethyl bromodifluoromethanephosphonate.
Industrial Production Methods: The raw materials for this synthesis are relatively inexpensive, and the reaction can be scaled up to the hectogram scale in the laboratory without requiring chromatographic purification. The first step involves distillation, while the second step involves crystallization .
Chemical Reactions Analysis
Types of Reactions: Fluoromethyl 2-pyridyl sulfone primarily undergoes gem-difluoroolefination reactions. This compound is known for its ability to convert various carbonyl compounds, such as aldehydes and ketones, into their corresponding gem-difluoroolefins .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are gem-difluoroolefins, which are valuable intermediates in the synthesis of various fluorinated compounds .
Scientific Research Applications
Fluoromethyl 2-pyridyl sulfone has found broad applications in scientific research:
Comparison with Similar Compounds
Fluoromethyl 2-pyridyl sulfone is unique due to its high efficiency in gem-difluoroolefination reactions. Similar compounds include:
Difluoromethyl phenyl sulfone: Used in similar olefination reactions but with different reactivity and selectivity profiles.
Trifluoromethyl sulfone derivatives: These compounds also participate in olefination reactions but often require different reaction conditions and reagents.
Properties
IUPAC Name |
2-(fluoromethylsulfonyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-5-11(9,10)6-3-1-2-4-8-6/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKYDPXAKVBJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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